Ataprost alfadex
Description
Ataprost alfadex is a novel prostaglandin I₂ (PGI₂) analog developed to enhance antiplatelet efficacy while minimizing hypotensive side effects associated with native PGI₂. It is formulated as a cyclodextrin clathrate to improve stability and solubility. Pharmacokinetic studies in healthy male volunteers revealed rapid absorption and elimination, with plasma concentrations reaching 191 ± 76 pg/mL and 645 ± 191 pg/mL after 2-hour intravenous infusions at 2.5 ng/kg/min and 10 ng/kg/min, respectively. The half-life is short (5.5–6.7 minutes), and urinary excretion of its metabolite accounts for ~6% of the administered dose within 24 hours . Preclinical data suggest potent platelet aggregation inhibition without significant hypotension, positioning it as a candidate for thrombotic disorders .
Properties
CAS No. |
108866-14-4 |
|---|---|
Molecular Formula |
C57H92O34 |
Molecular Weight |
1321.3 g/mol |
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
InChI |
InChI=1S/C36H60O30.C21H32O4/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h7-54H,1-6H2;5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b;10-9+,14-5+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18-,19+,20+/m10/s1 |
InChI Key |
SFHJGDWSLBIFEL-VFPQVINMSA-N |
SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
Synonyms |
5(E)-6,9-deoxa-6,9alpha-methylene-15-cyclopentyl-16,17,18,19,20-pentanor-PGI2 alpha-cyclodextrin clathrate ataprost alfadex OP 41483-alpha-cyclodextrin OP-41483-alpha-CD OP-41483-alpha-cyclodextrin clathrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Limaprost Alfadex
- Class : Prostaglandin E₁ (PGE₁) analog.
- Mechanism : Vasodilation and antithrombotic effects via PGE₁ receptor activation.
- Indications: Lumbar spinal stenosis (LSS), peripheral circulatory disorders.
- Pharmacokinetics : Administered orally; precise half-life unspecified.
- Efficacy: In a randomized trial (n=100), limaprost alfadex combined with Neurotropin significantly improved Oswestry Disability Index (ODI) scores in LSS patients compared to monotherapy (p < 0.001) . Another study demonstrated superiority over NSAIDs in improving neuropathic claudication in rat models .
Alprostadil Alfadex
- Class : PGE₁ analog.
- Mechanism : Smooth muscle relaxation via cAMP-mediated vasodilation.
- Indications : Erectile dysfunction (ED), peripheral artery disease.
- Pharmacokinetics: Intracavernous administration; rapid local absorption with minimal systemic exposure.
- Efficacy: In a crossover study (n=118), intracavernous alprostadil alfadex achieved higher erection success rates (89%) than intraurethral alprostadil (53%) (p < 0.001) .
- Safety : Preferred by patients due to fewer urethral adverse events (e.g., pain, dizziness) .
Beraprost Sodium
- Class : Orally active prostacyclin analog.
- Mechanism : Vasodilation and antiplatelet aggregation via IP receptor activation.
- Indications : Diabetic nephropathy, pulmonary hypertension.
- Pharmacokinetics : Longer half-life (~1 hour) than Ataprost alfadex, enabling twice-daily dosing.
Treprostinil Sodium
- Class : PGI₂ analog.
- Mechanism : Vasodilation and antiproliferative effects.
- Indications : Pulmonary arterial hypertension (PAH).
- Pharmacokinetics : Subcutaneous infusion with a half-life of ~4 hours, allowing chronic use.
- Efficacy : Demonstrated improved exercise capacity in PAH patients (6-minute walk distance: +36 meters vs. placebo) .
Sulforafan Alfadex
- Class : Sulforaphane-cyclodextrin complex.
- Mechanism : NF-E2-related factor 2 (Nrf2) activation, Wnt signaling modulation.
- Indications : Anti-cancer, anti-thrombotic (orphan drug status for glioblastoma).
- Pharmacokinetics : Under investigation; preclinical data show blood-brain barrier penetration.
- Efficacy : Phase II trials for breast cancer and glioblastoma are ongoing .
Comparative Data Table
Research Findings and Clinical Implications
- Ataprost vs. Limaprost : Ataprost’s IV route and short half-life limit its use to acute settings, whereas limaprost’s oral formulation suits chronic conditions like LSS .
- Ataprost vs. Treprostinil : Treprostinil’s longer half-life makes it preferable for PAH, but its hypotensive risk is higher .
- Alprostadil Alfadex : Superior local efficacy in ED but lacks systemic antiplatelet benefits .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the chemical stability of Limaprost Alfadex under varying humidity conditions?
- Methodology : Utilize accelerated stability testing with controlled humidity chambers (e.g., 25°C/60% RH and 40°C/75% RH). Monitor degradation using HPLC with a C18 column and UV detection at 254 nm . Include β-cyclodextrin (β-CD) as an excipient to evaluate ternary inclusion complex formation, which improves hygroscopic stability .
- Key parameters : Quantify limaprost content via peak area ratios against internal standards (e.g., phenol in methanol) and calculate relative standard deviation (RSD ≤1.0%) .
Q. What analytical techniques are recommended for characterizing Limaprost Alfadex's inclusion complex structure?
- Methodology : Combine X-ray diffraction (XRD) to confirm clathrate formation and nuclear magnetic resonance (NMR) spectroscopy to analyze host-guest interactions. Validate stoichiometry (1:1 limaprost:α-cyclodextrin) through phase solubility studies .
- Data interpretation : Compare XRD patterns with pure α-cyclodextrin to identify structural shifts caused by limaprost encapsulation .
Q. How can researchers address solubility challenges when formulating Limaprost Alfadex for in vivo studies?
- Methodology : Prepare aqueous solutions using phosphate-buffered saline (pH 3.0) to mimic physiological conditions. For low solubility in organic solvents, use co-solvents like ethanol (<1% v/v) to avoid destabilizing the cyclodextrin complex .
- Validation : Measure solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy at 220 nm (limaprost’s λmax) .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the neuroprotective efficacy of Limaprost Alfadex in preclinical models of spinal cord compression?
- Methodology : Employ a rat chronic spinal cord compression model. Administer Limaprost Alfadex orally (5 μg/kg/day) and assess forced exercise capability (e.g., treadmill tests) over 8 weeks. Include sham-operated and untreated controls .
- Data analysis : Use ANOVA to compare motor function scores and histological outcomes (e.g., axonal preservation). Ensure blinding during data collection to reduce bias .
Q. How should researchers resolve contradictions in stability data between Limaprost Alfadex and its parent compound, limaprost?
- Methodology : Conduct parallel stability studies under identical conditions. For limaprost, exclude cyclodextrins and track degradation via LC-MS to identify oxidation byproducts (e.g., 15-keto derivatives). For Limaprost Alfadex, focus on cyclodextrin-mediated protection against hydrolytic degradation .
- Statistical rigor : Apply paired t-tests to compare degradation rates and report p-values <0.05 as significant .
Q. What molecular mechanisms underlie the synergistic stabilization of Limaprost Alfadex using α- and β-cyclodextrins?
- Methodology : Perform molecular dynamics simulations to model ternary inclusion complexes. Validate experimentally via isothermal titration calorimetry (ITC) to measure binding affinities .
- Key findings : α-CD primarily encapsulates the prostaglandin core, while β-CD stabilizes the alkyl side chain, reducing conformational flexibility and oxidative susceptibility .
Q. How can researchers optimize HPLC parameters for quantifying trace impurities in Limaprost Alfadex batches?
- Methodology : Use a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (65:35 v/v) with 0.1% sodium dodecyl sulfate. Set flow rate to 1.2 mL/min to achieve a retention time of 6 minutes for limaprost .
- Validation : Perform system suitability tests (resolution ≥6 between limaprost and internal standard peaks) and repeatability checks (RSD ≤1.0% for peak area ratios) .
Data Reporting Standards
Q. What statistical and formatting guidelines must be followed when publishing Limaprost Alfadex research?
- Standards : Report numerical data to three significant figures unless instrumentation precision justifies additional digits. Define all symbols (e.g., λmax, RSD) in a nomenclature section .
- Ethical compliance : Disclose animal welfare protocols (e.g., IACUC approval) and data management plans (e.g., repository accession codes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
